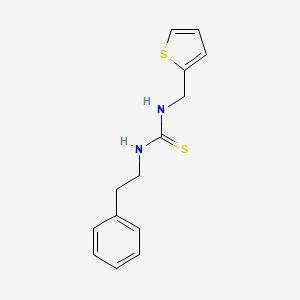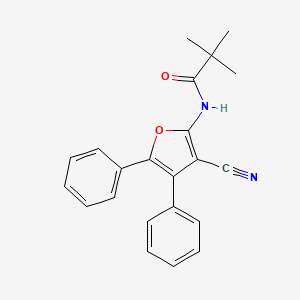![molecular formula C14H12F2N2O3S B5712250 N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide, also known as DAS181, is a novel antiviral drug candidate that has shown promising results in preclinical studies. It is a fusion protein that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter and infect the cells.
Mécanisme D'action
The mechanism of action of N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide is based on its ability to cleave the sialic acid receptors on the surface of host cells. These receptors are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter and infect the cells. By cleaving the receptors, this compound can prevent the viruses from attaching to and entering the cells, thus inhibiting their replication and spread.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in preclinical and clinical studies. It does not affect the normal cellular functions or the immune response of the host, and it has no significant side effects. This compound has a short half-life in the bloodstream, which makes it suitable for the treatment of acute viral infections. It is also stable under different conditions, which makes it easy to store and transport.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments, including its broad-spectrum antiviral activity, its low toxicity and immunogenicity, and its stability and solubility. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for the synthesis and purification of the protein, the high cost of production, and the limited availability of the protein.
Orientations Futures
There are several future directions for the research and development of N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide. One direction is the optimization of the protein for better efficacy, stability, and safety. Another direction is the exploration of its potential use in other viral infections, such as respiratory syncytial virus and coronavirus. This compound can also be used in combination with other antiviral drugs or immunotherapies to enhance their efficacy and reduce the development of drug resistance. Finally, this compound can be further developed for the prevention of viral infections, such as through the use of nasal sprays or inhalation devices.
Méthodes De Synthèse
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide is a fusion protein that consists of two parts: a sialidase domain derived from Actinomyces viscosus and a carbohydrate-binding module from Streptococcus pneumoniae. The sialidase domain cleaves the sialic acid receptors on the surface of host cells, while the carbohydrate-binding module enhances the binding of the protein to the receptors. The synthesis of this compound involves the expression of the two domains in a bacterial host, followed by purification and refolding of the protein. The final product is a soluble, active protein that can be used for in vitro and in vivo studies.
Applications De Recherche Scientifique
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its antiviral activity against influenza and parainfluenza viruses. In vitro studies have shown that this compound can inhibit the replication of a broad range of influenza and parainfluenza virus strains, including those that are resistant to currently available antiviral drugs. In vivo studies in animal models have demonstrated that this compound can reduce the viral load, alleviate the symptoms, and improve the survival rate of infected animals. This compound has also been tested in clinical trials for the treatment of influenza and parainfluenza virus infections in humans, and the results have been promising.
Propriétés
IUPAC Name |
N-[4-[(2,6-difluorophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9(19)17-10-5-7-11(8-6-10)22(20,21)18-14-12(15)3-2-4-13(14)16/h2-8,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYESSQVBZDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
